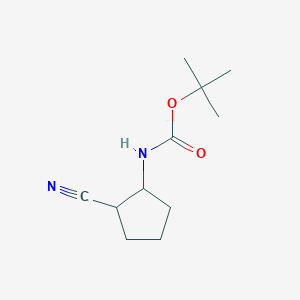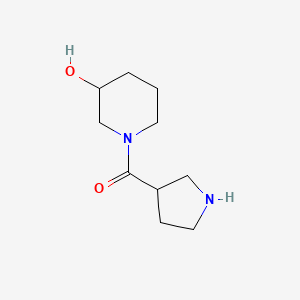![molecular formula C10H12ClNO2S B1468729 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1342589-67-6](/img/structure/B1468729.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
概要
説明
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a carboxylic acid group and a chlorothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Chlorothiophene Moiety: The chlorothiophene ring can be synthesized through a halogenation reaction where thiophene is treated with a chlorinating agent such as thionyl chloride.
Attachment to Pyrrolidine: The chlorothiophene moiety is then attached to the pyrrolidine ring through a nucleophilic substitution reaction. This involves the reaction of a pyrrolidine derivative with a chlorothiophene compound under basic conditions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophenes.
科学的研究の応用
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials due to its unique electronic properties.
Biological Research: It is used as a tool compound to study the effects of thiophene derivatives on biological systems.
作用機序
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorothiophene moiety can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Thiophene-2-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.
Pyrrolidine-3-carboxylic acid: Lacks the chlorothiophene moiety.
5-Chlorothiophene-2-carboxylic acid: Similar but without the pyrrolidine ring.
Uniqueness: 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is unique due to the combination of the chlorothiophene and pyrrolidine moieties, which confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOPDGCSGIBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)
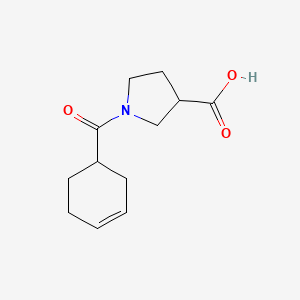
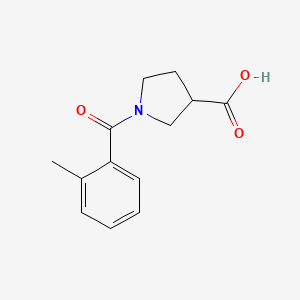
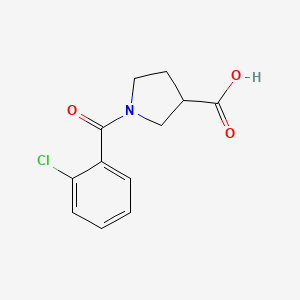
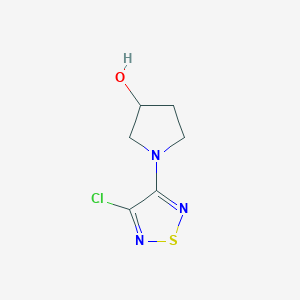


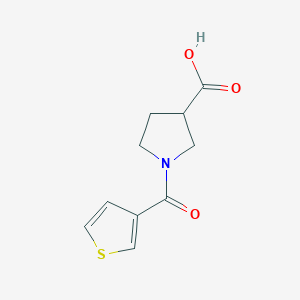

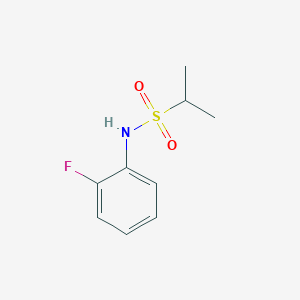
![1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468665.png)
